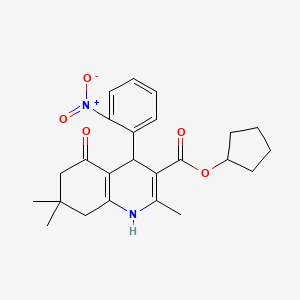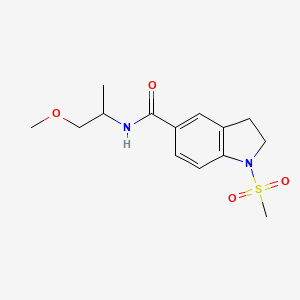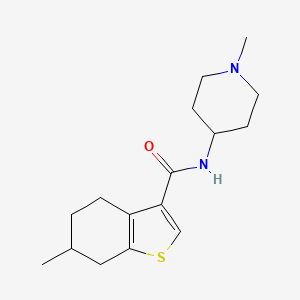![molecular formula C14H16N6O2 B5178655 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, and increased apoptosis.
Biochemical and physiological effects:
This compound has been shown to have selective inhibition of BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been well-tolerated and has shown favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of certain B-cell malignancies that involve the central nervous system.
实验室实验的优点和局限性
The advantages of using 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide in lab experiments include its selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, one limitation is that this compound may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK. Additionally, this compound may have limited efficacy in patients with acquired resistance to BTK inhibitors.
未来方向
There are several potential future directions for the development and use of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide. One area of research is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy and overcome resistance. Another area of research is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cells, to improve the immune response against B-cell malignancies. Finally, there is ongoing research into the use of this compound in other diseases that involve B-cells, such as autoimmune disorders and graft-versus-host disease.
合成方法
The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 1H-tetrazole-1-yl-acetic acid with 4-fluoro-3-nitrobenzoic acid to form 4-(1H-tetrazol-1-yl)benzoic acid. This intermediate is then coupled with 4-piperidinecarboxylic acid to form the final product, this compound. The synthesis process has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.
科学研究应用
1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide has been extensively studied in preclinical models for its potential as a therapeutic agent for B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B-cells, leading to decreased cell proliferation and increased apoptosis. In vivo studies in mouse models of CLL and NHL have demonstrated that this compound can inhibit tumor growth and improve survival.
属性
IUPAC Name |
1-[4-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-13(21)10-5-7-19(8-6-10)14(22)11-1-3-12(4-2-11)20-9-16-17-18-20/h1-4,9-10H,5-8H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFOSKURNGMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)



![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)


![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)
